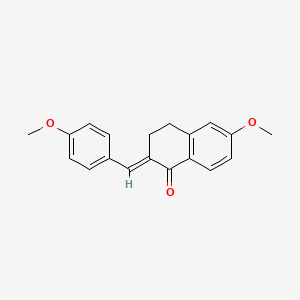

![molecular formula C16H14BrNO3 B5517393 3-[(3-溴苯甲酰基)氨基]苯甲酸乙酯](/img/structure/B5517393.png)

3-[(3-溴苯甲酰基)氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-[(3-bromobenzoyl)amino]benzoate is a chemical compound used in various organic synthesis and chemical studies. Although specific studies directly addressing this compound were not found, related research provides insights into its potential properties and reactions based on similar chemical structures.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of catalysts. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized from corresponding carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, which suggests a multi-step synthetic route involving amine coupling and carbonyl activation (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and theoretical calculations. For compounds similar to ethyl 3-[(3-bromobenzoyl)amino]benzoate, studies have used IR, Raman, NMR, and X-ray diffraction methods. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory, help predict geometric parameters and vibrational frequencies, providing insights into the molecular structure and stability (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-[(3-bromobenzoyl)amino]benzoate-like compounds can involve nucleophilic substitution reactions and interactions with reducing agents, highlighting the potential for functional group transformations and the formation of new chemical bonds. For instance, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate synthesis involves hydrazine hydrate reduction, indicating that similar compounds may undergo reduction reactions (Fang Qiao-yun, 2012).

科学研究应用

合成和生物活性

- 已合成 2-取代苯乙烯基-6-溴-4-氧代喹唑啉-3-(4-苯甲酸酯),以研究其单胺氧化酶抑制和抗惊厥特性。这涉及溴乙酰氨基蒽与 4-氨基苯甲酸乙酯缩合,然后用肼合剂转化为酰肼 (Misra、Dwivedi 和 Parmar,1980 年)。

肽化合物合成

- 肽基 2,2-二氟-3-氨基丙酸酯的合成研究涉及通过雷福马茨基反应制备 3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯,该反应可能与适用于 3-[(3-溴苯甲酰基)氨基]苯甲酸乙酯的合成途径或方法学相同 (Angelastro、Bey、Mehdi 和 Peet,1992 年)。

连续流合成

- 苯佐卡因(对氨基苯甲酸乙酯)的连续流合成展示了传统反应在优化生产率的精炼系统中的应用。这种方法学可能与在工业环境中合成或改性 3-[(3-溴苯甲酰基)氨基]苯甲酸乙酯有关 (França、Leão 和 de Souza,2020 年)。

质子化和溶剂影响

- 对苯佐卡因的研究表明,包括溶剂特性在内的直接环境会显著影响分子特性。这项研究可以提供见解,了解不同的条件如何影响 3-[(3-溴苯甲酰基)氨基]苯甲酸乙酯的行为或应用 (Warnke 等人,2015 年)。

合成技术优化

- 优化相关化合物的合成技术,例如 3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯,涉及使用特定的催化剂和条件以实现高收率。这种方法可以适用于合成或研究 3-[(3-溴苯甲酰基)氨基]苯甲酸乙酯 (乔云,2012 年)。

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

ethyl 3-[(3-bromobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAIXCWRSFMNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)

![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)

![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)

![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)

![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5517381.png)

![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)

![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)